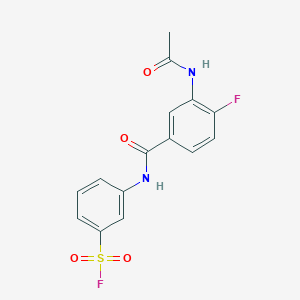
3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes acetamido, fluorobenzamido, and sulfonylfluoride groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride typically involves multiple steps, including the introduction of acetamido and fluorobenzamido groups onto a benzene ring, followed by the addition of a sulfonylfluoride group. Common reagents used in these reactions include acetic anhydride, fluorobenzoyl chloride, and sulfonyl fluoride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido and fluorobenzamido groups can form hydrogen bonds and other interactions with the target molecules, while the sulfonylfluoride group may act as a reactive site for covalent modification. These interactions can lead to the inhibition or activation of the target molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorobenzamido)benzoic acid: This compound shares the fluorobenzamido group but lacks the acetamido and sulfonylfluoride groups.
3-Acetamido-5-acetylfuran: This compound contains an acetamido group but has a different core structure.
Uniqueness
3-(3-Acetamido-4-fluorobenzamido)benzene-1-sulfonylfluoride is unique due to its combination of acetamido, fluorobenzamido, and sulfonylfluoride groups. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
2224277-88-5 |
|---|---|
Formule moléculaire |
C15H12F2N2O4S |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
3-[(3-acetamido-4-fluorobenzoyl)amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H12F2N2O4S/c1-9(20)18-14-7-10(5-6-13(14)16)15(21)19-11-3-2-4-12(8-11)24(17,22)23/h2-8H,1H3,(H,18,20)(H,19,21) |
Clé InChI |
MGVWGWWQGFCOMJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


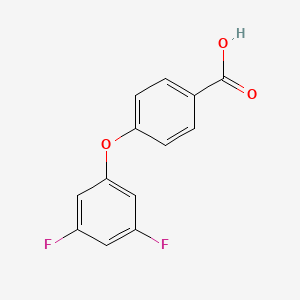
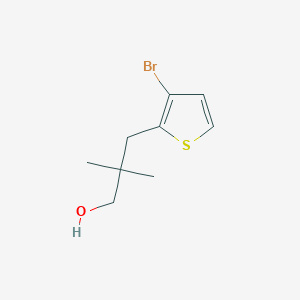
![2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol](/img/structure/B13554373.png)

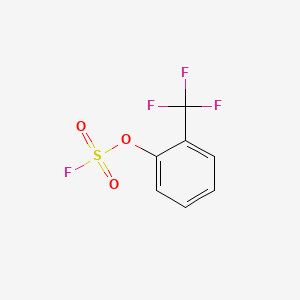




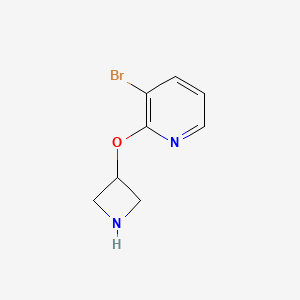
![methyl3-(benzylamino)-2-[(1E)-2-(4-methoxyphenyl)ethenyl]imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13554429.png)
![2-[(1S)-1-Hydroxyethyl]benzonitrile](/img/structure/B13554435.png)


